

Application Notes and Protocols for Lfm-A13 in Mouse Models

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Compound of Interest		
Compound Name:	Lfm-A13	
Cat. No.:	B1193815	Get Quote

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the in vivo dosage and administration of **Lfm-A13** in mouse models. The information is compiled from preclinical research studies and aims to facilitate the design and execution of experiments involving this compound.

Overview and Mechanism of Action

Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small molecule inhibitor primarily targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] By inhibiting BTK, **Lfm-A13** can modulate B-cell receptor (BCR) signaling and downstream pathways, making it a compound of interest for leukemias and lymphomas.[3] Additionally, studies have reported its inhibitory effects on Polo-like kinase (PLK) and Janus kinase 2 (JAK2), suggesting a broader spectrum of activity.[4][5]

In Vivo Dosage and Administration Data

The following tables summarize the quantitative data on **Lfm-A13** dosage, administration, and pharmacokinetics in various mouse models.

Table 1: Lfm-A13 Dosage and Administration in Mouse Models



Mouse Strain	Model	Dosage	Administr ation Route	Dosing Schedule	Vehicle	Referenc e
BALB/c	BCL-1 Leukemia	50 mg/kg/day	Intraperiton eal (i.p.)	Twice daily	10% DMSO in PBS	[6]
BALB/c	DMBA- induced Breast Cancer	50 mg/kg	Intraperiton eal (i.p.)	Three times a week for 25 weeks	Not specified	[4][7]
MMTV/neu Transgenic	HER2+ Breast Cancer	10 or 50 mg/kg	Intraperiton eal (i.p.)	Twice a day for 5 consecutiv e days a week	Not specified	[8]
Nude	Colorectal Cancer Xenograft	10 mg/kg	Not specified	Not specified	Not specified	[9]

Table 2: Pharmacokinetic Parameters of **Lfm-A13** in BALB/c Mice (Intraperitoneal Administration)

Dose (mg/kg)	Cmax (µM)	tmax (min)	Elimination Half-life (min)	Bioavailabil ity	Reference
10-50	Dose- dependent increase	10-18	17-32	~100%	[3][6]

Table 3: Toxicity Profile of Lfm-A13 in Mice



Mouse Strain	Dose Range (mg/kg)	Administrat ion Route	Observatio n	Outcome	Reference
BALB/c	10-80	Intraperitonea I (i.p.), single bolus	7 and 30 days	No signs of morbidity	[3][6]
Not specified	1-100	Systemic	Not specified	Non-toxic	[1]
Mice and Rats	up to 100	Daily	Not specified	Favorable toxicity profile, no hematologic toxicity	[10][11]

Experimental Protocols Preparation of Lfm-A13 for Intraperitoneal Injection

This protocol is based on methodologies reported for leukemia models.[6]

Materials:

- Lfm-A13 powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles

Procedure:

Stock Solution Preparation:



- Aseptically weigh the required amount of Lfm-A13 powder.
- Reconstitute Lfm-A13 in DMSO to a stock concentration of 25 mg/mL.[6]
- Vortex thoroughly to ensure complete dissolution.
- Working Solution Preparation:
 - On the day of administration, dilute the Lfm-A13 stock solution with sterile PBS to the final desired concentration. For a 50 mg/kg dose in a 20g mouse (0.02 kg), the required dose is 1 mg.
 - A common vehicle composition is 10% DMSO in PBS.[6] To prepare this, mix one part of the DMSO stock solution with nine parts of sterile PBS.
 - \circ The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µL).
- Administration:
 - Administer the freshly prepared Lfm-A13 solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
 - Control mice should be injected with the vehicle solution (e.g., 10% DMSO in PBS) at the same volume and schedule.

Pharmacokinetic Study Protocol

This protocol outlines the steps for a pharmacokinetic analysis of **Lfm-A13** in mice.[6]

Procedure:

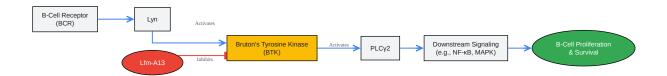
- Animal Dosing:
 - Administer Lfm-A13 to BALB/c mice via intraperitoneal or intravenous injection at the desired dose levels (e.g., 10, 20, 25, 40, or 50 mg/kg).[6]
- Blood Sampling:



- Collect blood samples (approximately 200 μL) at various time points post-administration.
 Recommended time points for i.p. administration are 0, 3, 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, and 6 hours.[6]
- Blood can be collected via retro-orbital venipuncture into heparinized tubes.
- Plasma Preparation:
 - Centrifuge the collected blood samples at 7,000 x g for 5 minutes to separate the plasma.
- Sample Analysis:
 - Analyze the plasma concentrations of Lfm-A13 using a validated analytical method, such as high-performance liquid chromatography (HPLC).[6]
- Data Analysis:
 - Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a one-compartment, first-order model) to determine parameters such as Cmax, tmax, elimination half-life, and area under the curve (AUC).[3][6]

Signaling Pathways and Experimental Workflows Lfm-A13 Signaling Pathway

The following diagram illustrates the primary signaling pathway inhibited by Lfm-A13.



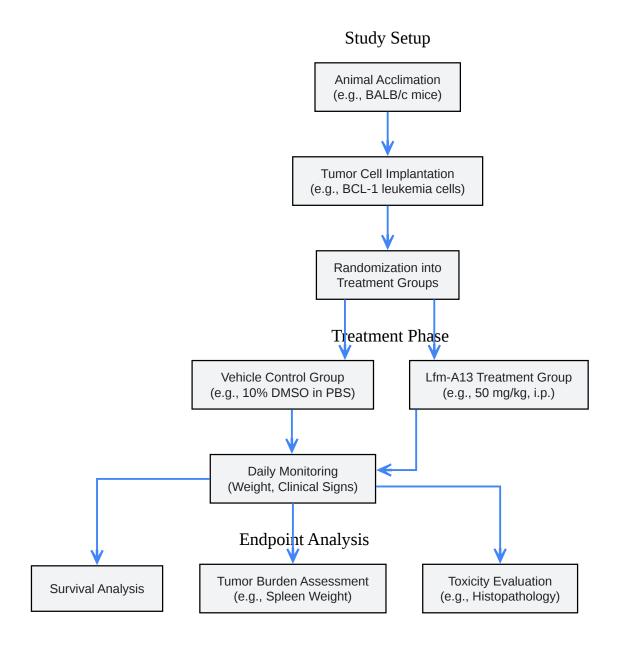
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Lfm-A13 inhibits the BTK signaling pathway.

Experimental Workflow for In Vivo Efficacy Study



The diagram below outlines a typical workflow for an in vivo efficacy study of **Lfm-A13** in a mouse cancer model.



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Workflow for an in vivo Lfm-A13 efficacy study.







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